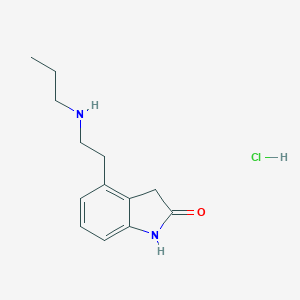

Chlorhydrate de 4-(2-(propylamino)éthyl)indolin-2-one

Vue d'ensemble

Description

Synthesis Analysis

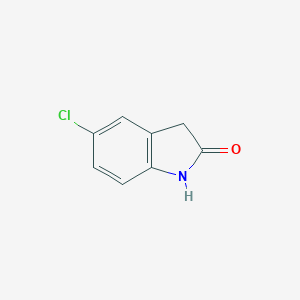

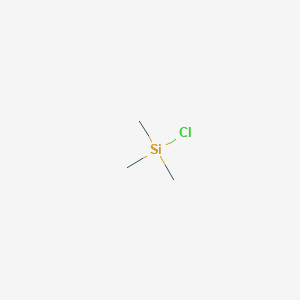

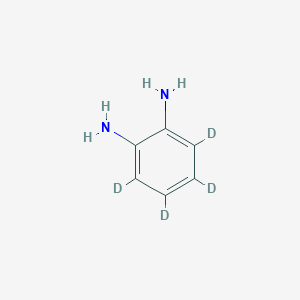

The synthesis of 4-(2-(Propylamino)ethyl)indolin-2-one derivatives involves multi-step sequences starting from precursors such as (2-methyl-3-nitrophenyl)acetic acid, utilizing methods like the Reissert indole synthesis and the Batcho-Leimgruber modification. These procedures are designed to introduce the propylaminoethyl group into the indolin-2-one framework efficiently (Gallagher et al., 1985); (Cannon et al., 1984).

Molecular Structure Analysis

Extensive NMR spectroscopy, including 1D-NOE, 2D-HSQC, and HMBC experiments, has been utilized to establish the molecular structures of these compounds, revealing their complex arrangements and confirming the presence of the propylaminoethyl group in the indolin-2-one nucleus (Fretz, Gaugler, & Schneider, 2000).

Chemical Reactions and Properties

The chemical reactivity of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride involves interactions with various reagents under different conditions, leading to a variety of derivatives. These reactions include carbomethylation processes and interactions with acyl halides, showcasing the compound's versatility in chemical synthesis (Dai et al., 2014); (Ryabova et al., 1991).

Physical Properties Analysis

The physical properties of these compounds, such as solubility and stability, are crucial for their potential application in pharmacology. These characteristics are determined through standard analytical methods, ensuring that the compounds maintain their integrity and activity under various conditions.

Chemical Properties Analysis

The chemical properties of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride, including its reactivity, functional group transformations, and interaction with biological molecules, are essential for understanding its pharmacological potential. Studies on its anticancer and antimicrobial activities further highlight the chemical's relevance in medicinal chemistry (Meti et al., 2016).

Applications De Recherche Scientifique

Agonistes des récepteurs de la dopamine

Ce composé est un intermédiaire clé dans la synthèse d'agonistes dopaminergiques tels que la ropinirole . La ropinirole est un médicament utilisé dans le traitement de la maladie de Parkinson et du syndrome des jambes sans repos .

Inhibiteurs de protéines kinases

Le composé joue également un rôle crucial dans la préparation de deux ensembles d'inhibiteurs de protéines kinases . Ces inhibiteurs sont potentiellement utiles comme agents anticancéreux .

Traitement de la toxicomanie à la cocaïne

La ropinirole, qui peut être synthétisée à partir de ce composé, a été testée comme traitement de la toxicomanie à la cocaïne . Il est rapporté qu'il est efficace pour réduire la « ruée » subjective et l'envie de cocaïne<a aria-label="1: Ropinirole, which can be synthesized using this compound, has been tested as a treatment for cocaine abuse12" data-citationid="1840881d-bda6-c521-eab5-059820b78035-28" h="ID=SERP,5015.1" href="https://link.springer.com/content/pdf/10.1007/s00706-014-1211-z.pdf

Mécanisme D'action

Target of Action

It is known that this compound is a key intermediate in the synthesis of dopaminergic agonists and protein kinase inhibitors . Therefore, it can be inferred that its targets may include dopamine receptors and protein kinases.

Mode of Action

Given its role in the synthesis of dopaminergic agonists and protein kinase inhibitors, it may interact with its targets by mimicking the natural ligands of dopamine receptors and inhibiting the enzymatic activity of protein kinases .

Biochemical Pathways

The biochemical pathways affected by 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride are likely related to dopamine signaling and protein kinase-mediated signal transduction . The downstream effects of these pathways can influence a variety of physiological processes, including motor control, mood regulation, and cell growth or differentiation .

Result of Action

The molecular and cellular effects of 4-(2-(Propylamino)ethyl)indolin-2-one hydrochloride’s action are likely to be diverse, given its potential role in modulating dopamine signaling and protein kinase activity . These effects could include changes in neuronal firing patterns, alterations in gene expression, and modulation of cell growth or differentiation .

Propriétés

IUPAC Name |

4-[2-(propylamino)ethyl]-1,3-dihydroindol-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N2O.ClH/c1-2-7-14-8-6-10-4-3-5-12-11(10)9-13(16)15-12;/h3-5,14H,2,6-9H2,1H3,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NETCGGLKJGMCRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCNCCC1=C2CC(=O)NC2=CC=C1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

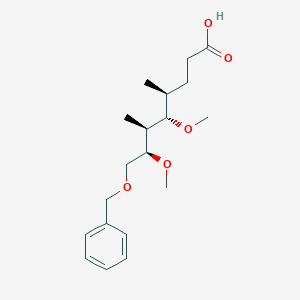

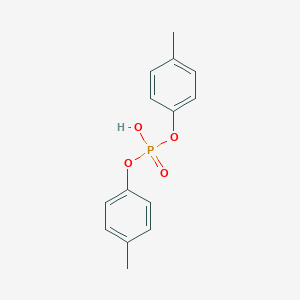

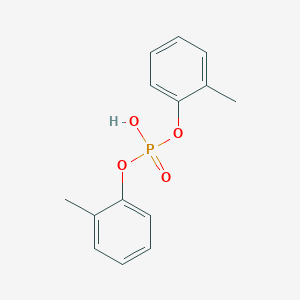

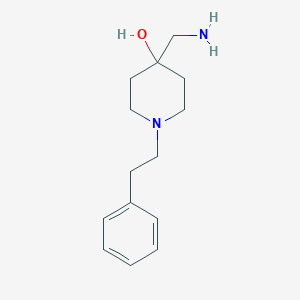

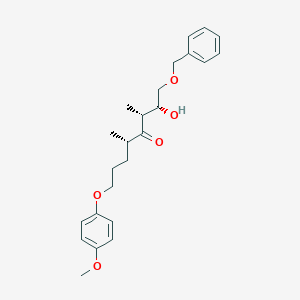

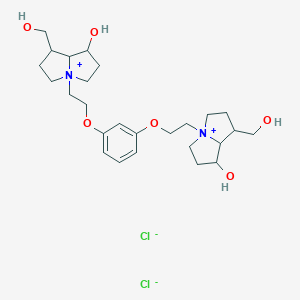

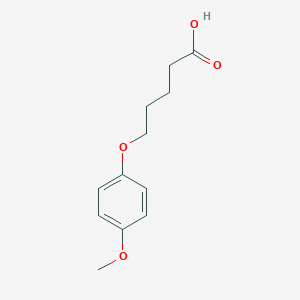

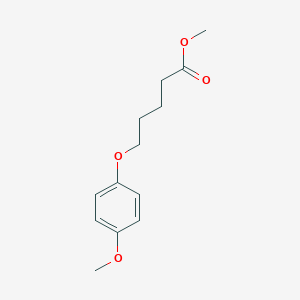

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-(4-Nonylphenoxy)ethoxy]ethanol](/img/structure/B32869.png)

![(3aR,4S,5R,6aS)-5-Hydroxy-4-(hydroxymethyl)hexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B32873.png)